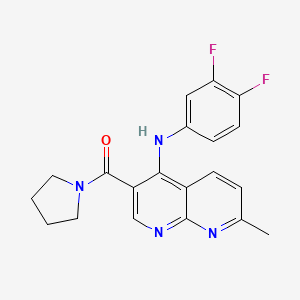

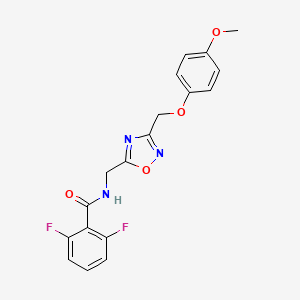

![molecular formula C8H6F3N3 B2988156 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine CAS No. 2416228-85-6](/img/structure/B2988156.png)

2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine” is a derivative of pyrazolopyridine . Pyrazolopyridines are a class of compounds that have shown significant biological activity . They are heterocyclic building blocks with useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine”, has been a topic of interest in the field of agrochemical and pharmaceutical ingredients . The synthesis involves various processes, including scaffold hopping and computer-aided drug design . The synthesis of these derivatives is an important area of organic chemistry .Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine” is characterized by the presence of a pyrazole and a pyridine ring . The pyrazole ring can act as a weak base or acid, with possible strength highly dependent on the nature of their substituent groups .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . The chemical reactions involved in the synthesis of these derivatives are complex and involve multiple steps .Wissenschaftliche Forschungsanwendungen

Mechanoluminescence and OLED Applications

One notable application of 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine derivatives is in the field of mechanoluminescence and organic light emitting diodes (OLEDs). Research on Pt(II) complexes with chelates derived from similar compounds has demonstrated significant photophysical properties. For instance, certain complexes exhibit mechanoluminescence, a phenomenon where materials emit light under mechanical stress, and concentration-dependent photoluminescence when embedded in a poly(methyl methacrylate) matrix. These complexes have been utilized in OLEDs, showing high efficiency and stable chromaticity, making them promising for display and lighting technologies (Huang et al., 2013).

Heterocyclic Compound Synthesis

The molecule also finds application in the synthesis of heterocyclic compounds. For instance, acylation reactions involving similar pyrazolo[3,4-b]pyridine derivatives have facilitated the efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These reactions are crucial in developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Ibrahim et al., 2011).

Biomedical Applications

In biomedical research, pyrazolo[3,4-b]pyridines, closely related to 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine, have been extensively studied for their therapeutic potential. These compounds have shown promise in various biomedical applications due to their versatile chemical structure allowing for the incorporation of different substituents, thereby modulating their biological activity (Donaire-Arias et al., 2022).

Photophysical Studies

Research on compounds like 2-(1H-pyrazol-5-yl)pyridines, which share structural similarities with 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine, has contributed to our understanding of photoreactions and photophysical processes. These studies have highlighted the diverse photoreactions that such compounds can undergo, including excited-state intramolecular and intermolecular proton transfers, offering insights into their potential applications in developing new photoluminescent materials (Vetokhina et al., 2012).

Coordination Chemistry and Luminescent Compounds

The coordination chemistry of pyrazolo[3,4-b]pyridines and their derivatives has been extensively explored, revealing their utility in synthesizing luminescent compounds. These studies have shown that such compounds can serve as versatile ligands in creating luminescent lanthanide compounds and transition metal complexes with unique photophysical properties, applicable in sensors, OLEDs, and biological imaging (Halcrow, 2005).

Zukünftige Richtungen

The future directions for “2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine” and related compounds involve further exploration of their potential in various fields, including the agrochemical, pharmaceutical, and functional materials fields . The development of novel applications of these compounds is an ongoing area of research .

Wirkmechanismus

Target of Action

Pyrazolo[3,4-b]pyridine derivatives have been associated with various biological activities . For instance, some derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein essential for cell cycle regulation .

Mode of Action

Pyrazolo[3,4-b]pyridine derivatives can interact with their targets through hydrogen bonding due to the presence of two adjacent nitrogen atoms in the azole motif . This allows them to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .

Biochemical Pathways

CDK2 inhibition can halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The presence of a trifluoromethyl group in a molecule can improve drug potency by lowering the pk_a of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .

Result of Action

Considering the potential inhibition of cdk2, this compound could induce cell cycle arrest, leading to the inhibition of cell proliferation, particularly in cancer cells .

Action Environment

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be influenced by environmental factors such as reaction conditions and solvents . These factors could potentially affect the final structure and, consequently, the biological activity of the compound.

Eigenschaften

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c1-14-4-5-2-6(8(9,10)11)3-12-7(5)13-14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPLWIXNEYHUIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=NC2=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

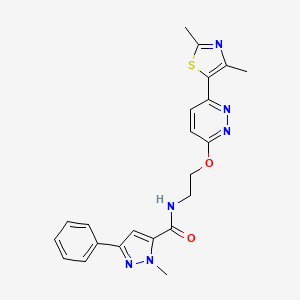

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)

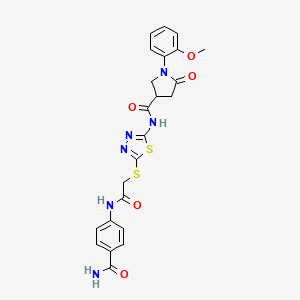

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)

![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-2,2-dimethyl-1-propanone](/img/structure/B2988089.png)

![(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B2988090.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2988093.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2988097.png)